Tetromycin B

rhodesain inhibition Trypanosoma brucei cysteine protease inhibitor

Essential for labs requiring a well-characterized, marine-derived polyketide with a nuanced structure-activity relationship. Its unique 20.4-fold selectivity for Cathepsin L over B [Local Evidence] and potent rhodesain inhibition (Ki 0.62μM) make it the preferred tool for deconvoluting parasite protease roles. Substitution with analogs risks confounding experimental outcomes due to significant shifts in target engagement kinetics and host cell cytotoxicity profiles. Secure this differentiated reference standard to ensure assay reproducibility.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-
InChIKeyDACFQDZSKBTCCU-JEHTYJHMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: A Multi-Target Cysteine Protease Inhibitor with Distinct Selectivity Profile for Antiparasitic Research Procurement


Tetromycin B is a marine-derived, complex polyketide antibiotic and potent inhibitor of multiple cysteine proteases. It is a tetronic acid natural product, structurally related to members of the kijanimicin, chlorothricin, and tetrocarcin class [1]. Its primary, quantifiable biochemical activity is the inhibition of cathepsin L-like proteases, including the key parasite enzymes rhodesain and falcipain-2, with Ki values in the low micromolar to sub-micromolar range .

Why Tetromycin B's Specific Protease Selectivity Prevents Generic Substitution in Targeted Parasite Research


The tetromycin structural class exhibits a highly nuanced structure-activity relationship where minor modifications lead to significant shifts in target engagement and cytotoxicity. As demonstrated in head-to-head assays against the same panel of proteases and cell lines, Tetromycin B's closest analogs, Tetromycins 1–4, possess distinct inhibition and selectivity profiles [1]. The presence of specific functional groups on the tetronic acid scaffold dictates not only potency against individual cysteine proteases but also time-dependent versus non-time-dependent inhibition kinetics, and ultimately, the therapeutic window between antiparasitic activity and host cell cytotoxicity. Therefore, substituting Tetromycin B with a structurally similar analog without this specific profile will yield fundamentally different experimental outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of Tetromycin B for Scientific Selection


Superior Rhodesain (RD) Inhibitory Potency Compared to Tetromycins 3 and 4

Tetromycin B exhibits the highest affinity for rhodesain, a key virulence factor for Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. Its inhibition constant (Ki) of 0.62 μM is significantly lower (i.e., more potent) than that of the closely related analogs Tetromycin 3 (Ki = 2.1 μM) and Tetromycin 4 (Ki = 4.0 μM). [1]

rhodesain inhibition Trypanosoma brucei cysteine protease inhibitor

Distinct Cathepsin L (CL) vs. Cathepsin B (CB) Selectivity Profile

Tetromycin B demonstrates a unique and quantifiable selectivity profile among the tested tetromycin analogs. Its affinity for cathepsin L (Ki = 32.5 μM) is 20-fold lower than for cathepsin B (Ki = 1.59 μM), a ratio not observed in Tetromycin 3 or 4. In comparison, Tetromycin 3 is 26-fold selective for cathepsin B over L (Ki: 0.57 μM vs. 15.0 μM), while Tetromycin 4 shows a 14-fold selectivity (Ki: 1.60 μM vs. 22.4 μM). [1]

cathepsin selectivity cysteine protease specificity profile

Balanced Antiparasitic Activity and In Vitro Cytotoxicity Profile for T. brucei

While Tetromycin B demonstrates potent in vitro inhibition of T. brucei growth (IC50 = 30.87 μM at 48h), its cytotoxic effect on host cells (J774.1 macrophages, IC50 = 20.20 μM) is notably higher than its antiparasitic activity. This contrasts with Tetromycin 1, which shows comparable anti-trypanosomal activity (IC50 = 29.30 μM) but with >100 μM cytotoxicity, and Tetromycin 4, which has a larger therapeutic window (IC50: T. brucei = 35.85 μM; J774.1 = 27.54 μM). [1]

antiparasitic activity Trypanosoma brucei cytotoxicity therapeutic index

Moderate Inhibitory Activity Against SARS-CoV PLpro Protease

Tetromycin B exhibits weak to moderate inhibition of the SARS-CoV papain-like protease (PLpro) with a Ki value of 69.6 μM. This activity is less potent than that of Tetromycin 4 (Ki = 40.0 μM) and, while Tetromycin 3's activity was not determined, this provides a benchmark for the compound's off-target potential and utility in antiviral research. [1]

SARS-CoV PLpro inhibitor coronavirus antiviral

Tetromycin B Application Scenarios: Where Its Specific Profile Provides a Verifiable Research Advantage


Validating Rhodanese as a Drug Target in T. brucei Models

Tetromycin B's potent inhibition of rhodesain (Ki = 0.62 μM) makes it the preferred tool compound among the tetromycin class for evaluating the consequences of rhodesain blockade in in vitro cultures of T. brucei. Its activity, which is 3.4-fold more potent than the next best analog (Tetromycin 3), provides a stronger initial on-target effect to observe downstream phenotypic changes [1].

Deconvoluting Cathepsin-Specific Effects in Macrophage Infection Assays

The unique cathepsin L/B selectivity profile of Tetromycin B (20.4-fold difference) is essential for experiments designed to differentiate the roles of cathepsins B and L in host-pathogen interactions, particularly in Leishmania or other intracellular parasite models where host cell macrophages (J774.1) are used. Using an analog with a different selectivity profile (e.g., Tetromycin 4's 14-fold difference) would confound interpretation of which cathepsin is responsible for an observed effect [1].

Benchmarking Cytotoxicity in Antiparasitic Drug Screening

Given its specific ratio of antiparasitic activity to host cell cytotoxicity (IC50(T. brucei) / IC50(J774.1) = 1.53), Tetromycin B serves as a well-characterized positive control in high-throughput screening campaigns aimed at discovering novel anti-trypanosomal agents with improved selectivity. Its profile helps define the baseline for acceptable toxicity and sets a quantitative bar for hit-to-lead progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.